molecular formula C15H23N3 B8619203 4-[3-(2-Methylpyrrolidin-1-yl)pyrrolidin-1-yl]aniline

4-[3-(2-Methylpyrrolidin-1-yl)pyrrolidin-1-yl]aniline

Cat. No. B8619203
M. Wt: 245.36 g/mol
InChI Key: ADEHHNQEZMQYGS-UHFFFAOYSA-N
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Patent
US08383814B2

Procedure details

A solution of 2-methyl-1′-(3-methyl-4-nitro-phenyl)[1,3′]bipyrrolidinyl (Intermediate (iii) obtained above, 2.23 g, 7.7 mmol) in MeOH was de-aerated and nitrogen was introduced. To this solution was added Pd—C (10%). This mixture was stirred under H2 atmosphere at r.t. for 8 h. TLC (10% MeOH in DCM) and LC/MS showed the reaction was complete. The mixture was passed through a Celite pad, rinsed with methanol. The filtrate was concentrated to dryness, and further dried under high vacuum to yield a reddish brown liquid after drying under high vacuum to obtain the title compound as a gummy black liquid, 1.73 g (86%). This material was used in the next step without further purification and storage. MS: 260 (M+H+).
Name
2-methyl-1′-(3-methyl-4-nitro-phenyl)[1,3′]bipyrrolidinyl
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
Intermediate ( iii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH:7]1[CH2:11][CH2:10][N:9]([C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[C:14](C)[CH:13]=2)[CH2:8]1>CO.C(Cl)Cl.[Pd]>[CH3:1][CH:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH:7]1[CH2:11][CH2:10][N:9]([C:12]2[CH:13]=[CH:14][C:15]([NH2:18])=[CH:16][CH:17]=2)[CH2:8]1

Inputs

Step One
Name
2-methyl-1′-(3-methyl-4-nitro-phenyl)[1,3′]bipyrrolidinyl
Quantity
2.23 g
Type
reactant
Smiles
CC1N(CCC1)C1CN(CC1)C1=CC(=C(C=C1)[N+](=O)[O-])C
Step Two
Name
Intermediate ( iii )
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1N(CCC1)C1CN(CC1)C1=CC(=C(C=C1)[N+](=O)[O-])C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred under H2 atmosphere at r.t. for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
nitrogen was introduced
WASH
Type
WASH
Details
rinsed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
further dried under high vacuum
CUSTOM
Type
CUSTOM
Details
to yield a reddish brown liquid
CUSTOM
Type
CUSTOM
Details
after drying under high vacuum

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC1N(CCC1)C1CN(CC1)C1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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